molecular formula C20H22N3O7P B11380386 Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11380386
M. Wt: 447.4 g/mol
InChI Key: HCIIMQUZZPCXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a nitrophenyl group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multiple steps. One common approach starts with the preparation of the oxazole ring through a cyclization reaction involving an appropriate precursor. The nitrophenyl group is introduced via a nitration reaction, and the phosphonate ester is formed through a phosphorylation reaction. Each step requires specific reagents and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents. The exact methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would produce amino derivatives.

Scientific Research Applications

Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to the presence of the phosphonate ester group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.

Properties

Molecular Formula

C20H22N3O7P

Molecular Weight

447.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H22N3O7P/c1-27-17-10-4-14(5-11-17)12-13-21-19-20(31(26,28-2)29-3)22-18(30-19)15-6-8-16(9-7-15)23(24)25/h4-11,21H,12-13H2,1-3H3

InChI Key

HCIIMQUZZPCXFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])P(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.